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molecular formula C12H12N2O2 B8391456 4-(2-methoxyphenyl)-1-methyl-1H-imidazole-5-carbaldehyde

4-(2-methoxyphenyl)-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No. B8391456
M. Wt: 216.24 g/mol
InChI Key: PWEKQRFYCHCRIJ-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

To a soln. of (4-(2-methoxyphenyl)-1-methyl-1H-imidazol-5-yl)methanol (84 mg, 0.385 mmol) in 1,4-Dioxane (5 ml) was added MnO2 (147 mg, 1.693 mmol). The mixture was heated to 90° C. for 4 hrs or until LC/MS showed the completion of the reaction. The reaction mixture was Filtered through celite, and evaporated to afford 4-(2-methoxyphenyl)-1-methyl-1H-imidazole-5-carbaldehyde (78 mg, 0.325 mmol, 84% yield), which was used for the next reaction w/o purification.
Name
(4-(2-methoxyphenyl)-1-methyl-1H-imidazol-5-yl)methanol
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
147 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[CH:11][N:12]([CH3:16])[C:13]=1[CH2:14][OH:15]>O1CCOCC1.O=[Mn]=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[CH:11][N:12]([CH3:16])[C:13]=1[CH:14]=[O:15]

Inputs

Step One
Name
(4-(2-methoxyphenyl)-1-methyl-1H-imidazol-5-yl)methanol
Quantity
84 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1N=CN(C1CO)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
147 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was Filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1N=CN(C1C=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.325 mmol
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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